An In-depth Technical Guide to 2-Cyclohexylideneethyl Acetate
An In-depth Technical Guide to 2-Cyclohexylideneethyl Acetate
This document provides a comprehensive technical overview of 2-Cyclohexylideneethyl acetate, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its physical properties, spectroscopic profile, synthesis, and safe handling. The information presented herein is a synthesis of established literature and practical insights, designed to empower effective application and further innovation.
Core Molecular and Physical Characteristics
2-Cyclohexylideneethyl acetate, also known as ethyl 2-cyclohexylideneacetate, is an α,β-unsaturated ester with the chemical formula C₁₀H₁₆O₂.[1] Its structure, featuring an exocyclic double bond conjugated with the ester functionality, is a key determinant of its reactivity and physical properties.
The fundamental identifiers and physical constants of 2-Cyclohexylideneethyl acetate are summarized in the table below. This data is crucial for its purification, characterization, and application in various chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 1552-92-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3][7][8] |
| Molecular Weight | 168.23 g/mol | [1][3][4][6][8] |
| Appearance | Colorless to pale-yellow liquid | [3] |
| Boiling Point | 235.9 °C at 760 mmHg; 48-49 °C at 0.02 mmHg | [1][3] |
| Density | 1.05 g/cm³ | [1] |
| Refractive Index (n_D) | 1.4770-1.4810 at 20 °C; 1.531 | [1][2] |
| Solubility | Soluble in dichloromethane and ethyl acetate | [3] |
| Storage | 2-8°C, in a dry and well-ventilated area | [3][5] |
Spectroscopic Profile for Structural Elucidation
The structural identity of 2-Cyclohexylideneethyl acetate is unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data provides a fingerprint for this molecule, essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the protons of the cyclohexyl ring. A singlet at approximately 5.80 ppm is characteristic of the vinylic proton in similar structures.[9]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two carbons of the double bond, the carbons of the ethyl group, and the six carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups. A strong absorption band is expected around 1715-1730 cm⁻¹, corresponding to the C=O stretching vibration of the α,β-unsaturated ester. Another significant peak should appear around 1650 cm⁻¹, indicative of the C=C double bond.
Mass Spectrometry (MS)
Mass spectrometry will reveal the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 168.[10] Fragmentation patterns will likely show losses corresponding to the ethoxy group (-45) and other characteristic fragments.
Synthesis of 2-Cyclohexylideneethyl Acetate: A Practical Approach
The synthesis of 2-Cyclohexylideneethyl acetate is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction offers high yields and is generally preferred over the classical Wittig reaction for the synthesis of α,β-unsaturated esters from ketones.[11][12] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, leading to cleaner reactions and easier purification.[13][14]
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Horner-Wadsworth-Emmons synthesis of 2-Cyclohexylideneethyl acetate.
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of 2-Cyclohexylideneethyl acetate.[12]
Materials:
-
Sodium hydride (50% dispersion in mineral oil)
-
Dry benzene
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Dry nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions (three-necked flask, stirrer, thermometer, condenser, dropping funnel)
Procedure:
-
Preparation of the Reaction Vessel: A dry 500-mL, three-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a dropping funnel is purged with dry nitrogen.
-
Formation of the Ylide: Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.
-
To this stirred mixture, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over a 45-50 minute period, maintaining the temperature between 30-35 °C with cooling if necessary. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the phosphonate carbanion.
-
Reaction with Cyclohexanone: Add 32.7 g (0.33 mole) of cyclohexanone dropwise to the nearly clear solution over a 30-40 minute period. Maintain the temperature at 20-30 °C using an ice bath.
-
A gummy precipitate of sodium diethyl phosphate will form, which may make stirring difficult. Continue stirring for an additional 2 hours at room temperature after the addition is complete.
-
Work-up and Purification: Cool the reaction mixture to 15-20 °C and decant the benzene solution from the precipitate.
-
Wash the gummy precipitate with several 25 mL portions of warm (60 °C) benzene, decanting the benzene each time after cooling to 20 °C.
-
Combine the initial benzene solution and the washings. Distill off the benzene at atmospheric pressure.
-
Final Distillation: Distill the crude product through a 20-cm Vigreux column under reduced pressure. The desired product, 2-Cyclohexylideneethyl acetate, is collected at 48–49 °C (0.02 mm). The expected yield is 37–43 g (67–77%).
Safety, Handling, and Storage
Ensuring the safe handling of all chemical reagents is paramount in a laboratory setting. While 2-Cyclohexylideneethyl acetate is not classified as hazardous under the US OSHA Hazard Communication Standard 2024, some sources indicate that it may be harmful if swallowed (H302) and can cause irritation.[7]
GHS Hazard Information
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H302: Harmful if swallowed.
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Recommended Handling and Storage Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Recommended storage temperature is 2-8°C.[3][5]
The logical flow for safe handling and response is as follows:
Caption: Workflow for the safe handling and emergency response for 2-Cyclohexylideneethyl acetate.
Conclusion
2-Cyclohexylideneethyl acetate is a versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis via the Horner-Wadsworth-Emmons reaction is a robust and high-yielding process. Adherence to standard safety protocols ensures its safe handling and application in a research and development setting. This guide provides the foundational knowledge necessary for the effective utilization of this compound in the synthesis of more complex molecular architectures.
References
- Electronic Supplementary Information. (n.d.).
-
SpectraBase. (n.d.). Ethyl cyclohexylideneacetate. Retrieved from [Link]
- Wadsworth, W. S., Jr., & Emmons, W. D. (1965). Ethyl Cyclohexylideneacetate. Organic Syntheses, 45, 44. DOI: 10.15227/orgsyn.045.0044
-
ChemBK. (2024). ETHYL ALPHA-(CYCLOHEXYLIDENE)CYANOACETATE. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyclohexylacetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl cyclohexyl acetate. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 2-cyano-2-cyclohexylideneacetate. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. (n.d.). Royal Society of Chemistry.
-
ChemSynthesis. (2025). ethyl cyclohexylideneacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
-
School of Chemistry, University of Bristol. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Stenutz. (n.d.). ethyl cyclohexylideneacetate. Retrieved from [Link]
- The Wittig Reaction. (2014).
- Wikipedia. (2020). Wittig reaction.
-
SIELC Technologies. (2018). Ethyl cyclohexylideneacetate. Retrieved from [Link]
- Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). [Video]. YouTube.
-
ChemSrc. (2025). Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. Retrieved from [Link]
- Doc Brown's Chemistry. (2026).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl cyclohexylideneacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. ETHYL CYCLOHEXYLIDENEACETATE | 1552-92-7 [chemicalbook.com]
- 4. 1552-92-7 Cas No. | Ethyl 2-cyclohexylideneacetate | Apollo [store.apolloscientific.co.uk]
- 5. Ethyl 2-cyclohexylideneacetate | 1552-92-7 [sigmaaldrich.com]
- 6. Ethyl 2-cyclohexylideneacetate - [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl cyclohexylideneacetate | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
